1-(2,3-Dichlorophenyl)-5-fluoronaphthalene
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Overview
Description
1-(2,3-Dichlorophenyl)-5-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring system
Preparation Methods
The synthesis of 1-(2,3-Dichlorophenyl)-5-fluoronaphthalene typically involves multi-step organic reactions. One common method includes the halogenation of naphthalene derivatives followed by substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process efficiently .
Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)-5-fluoronaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-(2,3-Dichlorophenyl)-5-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research studies have explored its potential as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Although not widely used in medicine, its derivatives have been investigated for their potential pharmacological activities.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-5-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction mechanisms and metabolic processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)-5-fluoronaphthalene can be compared with other similar compounds such as:
2,3-Dichlorophenylpiperazine: This compound shares the dichlorophenyl moiety but differs in its overall structure and applications.
3-Chlorophenylpiperazine: Another related compound with a single chlorine atom, used in different biochemical contexts.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C16H9Cl2F |
---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-5-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-14-8-2-7-13(16(14)18)11-4-1-6-12-10(11)5-3-9-15(12)19/h1-9H |
InChI Key |
JRDMLANMYJHOGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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